![molecular formula C8H16ClNO2 B2782705 3,6-Dimethylpiperidine-2-carboxylic acid;hydrochloride CAS No. 2402829-65-4](/img/structure/B2782705.png)
3,6-Dimethylpiperidine-2-carboxylic acid;hydrochloride
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Overview
Description
The closest compounds I found are “3,3-dimethylpyrrolidine-2-carboxylic acid hydrochloride” and “5,6-dimethylpiperidine-2-carboxylic acid hydrochloride”. These are carboxylic acid derivatives of piperidine . They are usually in powder form and are used in laboratory settings .
Synthesis Analysis
While specific synthesis methods for “3,6-Dimethylpiperidine-2-carboxylic acid;hydrochloride” were not found, piperidine derivatives are generally synthesized through intra- and intermolecular reactions . For example, the use of esters of 3-oxocarboxylic acid instead of aldehyde resulted in a product containing four stereocenters .Molecular Structure Analysis
The molecular structure of these compounds involves a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidine derivatives undergo various chemical reactions. For instance, the acid complex used promotes the formation of the carbenium ion from dimethyl sulfoxide via Pummerer fragmentation .Physical And Chemical Properties Analysis
These compounds are usually in powder form . The molecular weight of “3,3-dimethylpyrrolidine-2-carboxylic acid hydrochloride” is 179.65 , and that of “5,6-dimethylpiperidine-2-carboxylic acid hydrochloride” is 193.67 .Mechanism of Action
3,6-Dimethylpiperidine-2-carboxylic acid;hydrochloride works by inhibiting the activity of certain enzymes in the body, including acetylcholinesterase and butyrylcholinesterase. This inhibition leads to an increase in the levels of acetylcholine in the brain, which is a neurotransmitter that plays a crucial role in cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including improving memory and cognitive function, reducing inflammation, and protecting against oxidative stress. This compound has also been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3,6-Dimethylpiperidine-2-carboxylic acid;hydrochloride is its unique chemical structure, which makes it a valuable tool for researchers. This compound is highly soluble in water, making it easy to work with in the laboratory. However, this compound has certain limitations, including its high cost and limited availability.
Future Directions
There are several potential future directions for 3,6-Dimethylpiperidine-2-carboxylic acid;hydrochloride research, including its use as a therapeutic agent for neurodegenerative diseases, its potential applications in the field of asymmetric synthesis, and its use as a building block for the synthesis of new compounds. Further research is needed to fully understand the potential applications of this compound and to develop new methods for its synthesis and use.
Synthesis Methods
3,6-Dimethylpiperidine-2-carboxylic acid;hydrochloride can be synthesized through the reaction between 3,6-dimethylpiperidine and chloroacetic acid, followed by the addition of hydrochloric acid. The resulting product is a white crystalline powder that is highly soluble in water.
Scientific Research Applications
3,6-Dimethylpiperidine-2-carboxylic acid;hydrochloride has been extensively studied for its potential applications in various fields of science, including chemistry, biochemistry, pharmacology, and medicine. This compound has been used as a building block for the synthesis of various compounds, including drugs, pesticides, and polymers. This compound has also been used as a chiral auxiliary in asymmetric synthesis.
Safety and Hazards
properties
IUPAC Name |
3,6-dimethylpiperidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-5-3-4-6(2)9-7(5)8(10)11;/h5-7,9H,3-4H2,1-2H3,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLUHLMWVZGBAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(NC1C(=O)O)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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